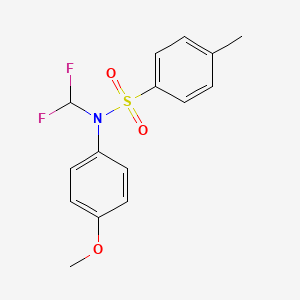![molecular formula C15H10F3N3S B5886975 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a thiazole derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in the growth and proliferation of bacteria, fungi, and tumor cells. Additionally, this compound has been found to modulate the activity of ion channels, which are important for the proper functioning of cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine are still being studied. However, it has been found to have a variety of effects on different systems in the body. For example, this compound has been found to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in tumor cells. Additionally, it has been found to have anti-inflammatory effects, and to modulate the activity of ion channels in cells.
实验室实验的优点和局限性
One advantage of using 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to many researchers.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. Additionally, the compound may have off-target effects, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research on 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine. Some possible areas of research include:
1. Further elucidation of the compound's mechanism of action, including identification of its molecular targets.
2. Development of new derivatives of the compound with improved biological activities and selectivity.
3. Investigation of the compound's effects on different cell types and tissues, including its potential as a neuroprotective agent.
4. Exploration of the compound's potential as a modulator of ion channels in the heart and other organs.
5. Development of new drug delivery systems for the compound, to improve its bioavailability and efficacy.
Overall, 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a promising compound with a wide range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action, and to explore its potential as a therapeutic agent.
合成方法
The synthesis of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can be achieved through a variety of methods. One common method involves the reaction of 2-aminothiazole with 4-pyridinecarboxaldehyde and 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The resulting product can be purified through column chromatography or recrystallization.
科学研究应用
The potential applications of 4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs to combat these diseases. Additionally, this compound has been found to have potential as an anti-inflammatory agent and as a modulator of ion channels.
属性
IUPAC Name |
4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)11-2-1-3-12(8-11)20-14-21-13(9-22-14)10-4-6-19-7-5-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQINICKNQHDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


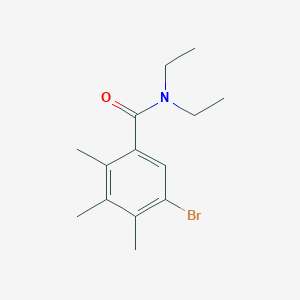
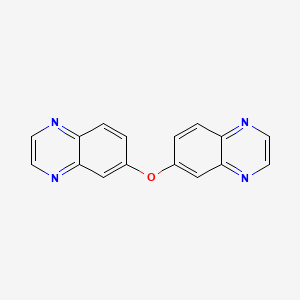
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)

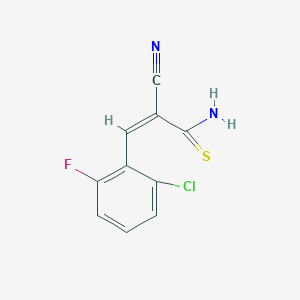
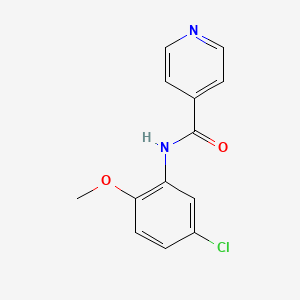
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)

![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
